molecular formula C26H21N3O3S2 B2442886 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681164-07-8

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2442886
CAS No.: 681164-07-8
M. Wt: 487.59
InChI Key: IFQWWAFPUQPKPY-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is an intricate chemical compound with significant implications in various fields of scientific research. This compound features a complex structure, combining elements of isoquinoline, indeno-thiazole, and benzamide, making it a notable subject for studies in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves multiple steps:

  • Preparation of Isoquinoline Derivative: : The isoquinoline derivative can be synthesized through a Bischler-Napieralski reaction, involving cyclization of a β-phenylethylamine derivative.

  • Formation of the Indeno-thiazole Core: : This involves a condensation reaction of thiazole with indene, often using a strong acid as a catalyst.

  • Sulfonylation Reaction: : The sulfonylation of the dihydroisoquinoline with a sulfonyl chloride provides the sulfonyl group.

  • Amidation: : Finally, the benzamide group is introduced through an amidation reaction with the indeno-thiazole derivative, using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would require robust scaling-up of the laboratory synthesis process. This often involves:

  • Optimizing reaction conditions to increase yield and purity.

  • Implementing continuous flow reactions to ensure consistent quality.

  • Using automated reactors for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the isoquinoline and indeno-thiazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur, particularly at the sulfonyl group, using reagents like lithium aluminium hydride or borohydrides.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially at the benzamide and isoquinoline rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride

  • Coupling Agents: : EDCI, DCC (N,N’-Dicyclohexylcarbodiimide)

Major Products

  • Oxidized derivatives with changes mainly at the isoquinoline and indeno-thiazole rings.

  • Reduced products, which may feature altered sulfonyl groups or simplified aromatic structures.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

Biology and Medicine

  • Pharmacology: : Its structural complexity makes it a candidate for drug discovery, potentially acting as a modulator for various biochemical pathways.

  • Biological Studies: : Used in studying the interactions between sulfonyl and benzamide groups with biological macromolecules.

Industry

  • Materials Science:

  • Agriculture: : Research into its use as a template for designing novel agrochemicals.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing only isoquinoline or indeno-thiazole groups, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide stands out due to the combination of its functional groups. Similar compounds include:

  • Isoquinoline-based compounds: : Often used in pharmaceutical applications for their broad biological activity.

  • Indeno-thiazole derivatives: : Known for their roles in materials science and organic electronics.

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Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c30-25(28-26-27-24-22-8-4-3-6-19(22)15-23(24)33-26)18-9-11-21(12-10-18)34(31,32)29-14-13-17-5-1-2-7-20(17)16-29/h1-12H,13-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWWAFPUQPKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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